N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H36N4O3S and its molecular weight is 460.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of compounds structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has provided insights into their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the pharmacokinetics of metformin, a biguanide class drug with some structural similarities in terms of nitrogen-containing groups, shows oral bioavailability of 40 to 60% and complete gastrointestinal absorption within 6 hours of ingestion. Metformin undergoes renal excretion and has a plasma elimination half-life of 4.0 to 8.7 hours. This information highlights the importance of understanding ADME properties in the development of therapeutic agents (Scheen, 1996).
Drug Design and Development
Compounds such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) demonstrate the importance of chemical modifications for enhancing the therapeutic potential of molecules. DACA, a DNA-intercalating drug with potential topoisomerase I and II inhibition, illustrates how structural alterations can influence the drug's cytotoxic action. A phase I clinical trial involving DACA highlighted the importance of optimizing dosage to balance efficacy and toxicity, providing a basis for further modifications to improve therapeutic indices of similar compounds (McCrystal et al., 1999).
Therapeutic Applications in Oncology
The therapeutic potential of structurally related compounds in oncology has been explored, with studies investigating the effects of analogs like TZT-1027, a cytotoxic dolastatin 10 derivative, on tumor growth. Research has focused on assessing dose-limiting toxicities, maximum tolerated doses, and pharmacokinetics to determine the optimal dosing regimen for phase II studies. Such studies contribute to our understanding of the therapeutic windows for novel oncological treatments (de Jonge et al., 2005).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3S/c1-18-15-23(31-6)24(16-19(18)2)32(29,30)25-17-22(28-13-11-27(5)12-14-28)20-7-9-21(10-8-20)26(3)4/h7-10,15-16,22,25H,11-14,17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDUNKWXRNFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.